molecular formula C12H16O2 B15275870 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one

1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B15275870
M. Wt: 192.25 g/mol
InChI Key: FTLQPCXREIXXFZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group at the para position and a methyl group at the ortho position relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-hydroxy-2-methylacetophenone as a starting material, which undergoes acylation with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 1-(4-Oxo-2-methylphenyl)-2,2-dimethylpropan-1-one.

    Reduction: 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: 1-(4-Alkoxy-2-methylphenyl)-2,2-dimethylpropan-1-one or 1-(4-Acyl-2-methylphenyl)-2,2-dimethylpropan-1-one.

Scientific Research Applications

1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylacetophenone: Similar structure but lacks the 2,2-dimethylpropanoyl group.

    4-Hydroxyacetophenone: Lacks both the methyl group and the 2,2-dimethylpropanoyl group.

    2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group instead of a methyl group.

Uniqueness

1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of both the hydroxy and 2,2-dimethylpropanoyl groups. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. The steric hindrance provided by the 2,2-dimethylpropanoyl group can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H16O2/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,13H,1-4H3

InChI Key

FTLQPCXREIXXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)C(C)(C)C

Origin of Product

United States

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